molecular formula C15H14N6OS B2467664 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 886925-46-8

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2467664
CAS No.: 886925-46-8
M. Wt: 326.38
InChI Key: PBKCPIOUNHKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and an acetamide-thioether moiety at position 2. The amino group at position 4 enhances its hydrogen-bonding capacity, which is critical for pharmacological interactions. Synthesized via alkylation of 1,2,4-triazole-3-thione derivatives, this compound exhibits notable anti-inflammatory activity, surpassing the efficacy of the reference drug diclofenac in preclinical models . Its molecular formula is C₁₆H₁₅N₆OS, with a molecular weight of 347.4 g/mol. Key physicochemical properties include a calculated XlogP of 2.1 (moderate lipophilicity) and a topological polar surface area of 133 Ų, indicative of favorable membrane permeability and solubility .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c16-21-14(11-6-8-17-9-7-11)19-20-15(21)23-10-13(22)18-12-4-2-1-3-5-12/h1-9H,10,16H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKCPIOUNHKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares structural features, physicochemical properties, and bioactivity of the target compound with structurally related analogs:

Compound Name / ID Substituents (Triazole Position 3/4/5) Molecular Weight (g/mol) XlogP Melting Point (°C) Key Bioactivity (vs. Diclofenac) Evidence Source
Target Compound 3-(thio-N-phenylacetamide), 4-amino, 5-pyridin-4-yl 347.4 2.1 Not reported 1.28× activity
2-((4-Amino-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide (AS111) 3-(thio-N-(3-methylphenyl)acetamide), 4-amino, 5-pyridin-2-yl 361.4 2.3 Not reported 1.28× activity
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) 3-(thio-acetonitrile), 4-phenyl, 5-pyridin-4-yl 320.3 1.8 237–240 Not reported
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-(thio-3-fluorobenzyl), 4-phenyl, 5-pyridin-4-yl 387.4 3.2 146–148 Not reported
2-((4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (CAS 573950-10-4) 3-(thio-N-(4-phenoxyphenyl)acetamide), 4-amino, 5-pyridin-4-yl 418.5 3.0 Not reported Not reported
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide 3-(thio-N-phenylacetamide), 4-allyl, 5-thiophen-2-yl 383.5 2.7 Not reported Anti-inflammatory (mechanism under study)

Key Findings

Anti-Inflammatory Activity: The target compound and AS111 (pyridin-2-yl analog) demonstrate superior anti-inflammatory activity compared to diclofenac, attributed to the amino group at position 4 and arylacetamide substituents. Compounds lacking the 4-amino group (e.g., 5o, 5q) show reduced or unconfirmed bioactivity, highlighting the importance of this moiety for COX-2 binding .

Impact of Substituents :

  • Pyridine Position : Pyridin-4-yl derivatives (target compound) exhibit higher metabolic stability than pyridin-2-yl analogs (e.g., AS111) due to reduced steric hindrance in enzyme binding pockets .
  • Thioether Modifications : Replacing the phenylacetamide group with acetonitrile (5o ) or fluorobenzyl (5q ) reduces anti-inflammatory activity but improves crystallinity (higher melting points) .
  • Lipophilicity : Higher XlogP values (e.g., 5q at 3.2) correlate with increased membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Heterocyclic Variations: Thiophene-substituted analogs (e.g., CAS 586989-80-2) show moderate activity, suggesting that pyridine is more effective than other heterocycles for COX-2 targeting . Furan derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetanilides) exhibit anti-exudative activity but lower potency than pyridine-based compounds .

Synthetic Accessibility :

  • The target compound and AS111 are synthesized in ~80–86% yields , comparable to analogs like 5m (86%) and 5n (88%) .
  • Introducing electron-withdrawing groups (e.g., trifluoromethyl in CAS 586985-98-0 ) requires multistep synthesis, reducing scalability .

Biological Activity

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14N6S\text{C}_{15}\text{H}_{14}\text{N}_{6}\text{S}

Key Features

  • Triazole Ring : Imparts significant biological activity.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Amino and Phenyl Groups : Contribute to the overall reactivity and specificity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cellular Interference : It may disrupt cellular processes by interfering with signaling pathways or DNA replication.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AntifungalExhibits fungicidal properties
AnticancerInhibits proliferation of certain cancer cells
Enzyme InhibitionPotential to inhibit specific enzymes

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL.
  • Antifungal Properties :
    Research indicated that this compound showed potent antifungal effects against Candida albicans, with an MIC of 16 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.
  • Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. IC50 values ranged from 10 to 20 µM across different cell lines, indicating its potential as a lead compound in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.